molecular formula C21H25N3O4S B2587905 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one CAS No. 1251547-35-9

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2587905
CAS No.: 1251547-35-9
M. Wt: 415.51
InChI Key: NGBRTZJTASTJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines indole, piperidine, and pyridine moieties, making it an interesting subject for scientific research.

Scientific Research Applications

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many indole derivatives have biological activity and are used in medicine . The specific effects of this compound would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Indole derivatives are a rich area of study in medicinal chemistry, with many potential applications . Future research could explore the biological activity of this compound and its potential uses in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one involves multiple steps, including the formation of the indole, piperidine, and pyridine rings, followed by their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, reducing the overall production cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one include:

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-16-8-12-23(13-9-16)29(27,28)19-7-4-11-22(21(19)26)15-20(25)24-14-10-17-5-2-3-6-18(17)24/h2-7,11,16H,8-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBRTZJTASTJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.